1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone
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Overview
Description
1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a propoxy chain linked to an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 3-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-(3-ethoxyphenoxy)propyl bromide: This intermediate is prepared by reacting 3-ethoxyphenol with 1,3-dibromopropane in the presence of a base like sodium hydroxide.
Coupling with 2-phenylethanone: The final step involves the reaction of 3-(3-ethoxyphenoxy)propyl bromide with 2-phenylethanone in the presence of a strong base such as potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium bor
Properties
IUPAC Name |
1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-16-8-6-9-17(14-16)22-12-7-13-23-19-11-5-4-10-18(19)15(2)20/h4-6,8-11,14H,3,7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXADAVOHDDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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